N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide is a pyrrolidine-based compound featuring a tert-butyl group, an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent, and a carboxamide functional group at the 3-position of the pyrrolidine ring. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the tert-butyl group) and enhanced solubility (via the oxan-4-ylmethyl moiety). The carboxamide group may contribute to hydrogen-bonding interactions, making it relevant in pharmaceutical research, particularly for central nervous system (CNS) targets or enzyme modulation .
Properties
IUPAC Name |
N-tert-butyl-1-(oxan-4-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)16-14(18)13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBIIZMEIRMJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.
Attachment of the tert-Butyl Group: The tert-butyl group can be attached through an alkylation reaction using tert-butyl bromide or a similar reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine Derivatives
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Core: Pyrrolidine with a carboxylate ester at position 1. Substituents: Iodo-methoxypyridinyloxy group at position 3. Key Differences: The ester group (vs. This compound is likely a synthetic intermediate rather than a bioactive molecule .
- 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile (): Core: Pyridine with pyrrolidine and nitrile groups. Substituents: Fluorine at position 2 enhances electronegativity.
Table 1: Structural Comparison with Pyridine Derivatives
Patent Compounds with Shared Functional Groups ()
The 2024 European patent application () discloses pyridazine derivatives with tert-butyl and morpholin-4-yl (oxan-4-yl) groups, such as:
- (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide
- Core : Pyridazine (a six-membered ring with two adjacent nitrogen atoms).
- Substituents : Trifluoromethyl groups, morpholinylethoxy, and hydroxy groups.
- Key Differences : The pyridazine core and trifluoromethyl groups increase steric bulk and electron-withdrawing effects, likely enhancing target binding affinity but reducing metabolic stability. These compounds are designed as enzyme inhibitors (e.g., kinase inhibitors), where the morpholine group improves solubility .
Table 2: Comparison with Patent Compounds
Key Research Findings
- Solubility and Bioavailability : The oxan-4-ylmethyl group in the target compound enhances water solubility compared to purely alkyl-substituted analogues (e.g., tert-butyl derivatives in ) .
- Stability : The carboxamide group offers superior hydrolytic stability relative to ester-containing analogues, which may degrade under physiological conditions .
Biological Activity
N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring, an oxane moiety, and a carboxamide functional group. The synthesis typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving precursors like 1,4-diaminobutane.
- Introduction of the Oxane Ring : Accomplished via nucleophilic substitution with oxane derivatives.
- Attachment of the tert-Butyl Group : This is done through alkylation reactions using tert-butyl bromide.
- Formation of the Carboxamide Group : Involves amidation with suitable amines and carboxylic acid derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various receptors or enzymes, leading to diverse biological effects. This modulation can involve:
- Inhibition or activation of enzymatic pathways
- Binding to specific receptors
- Influencing signal transduction pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to N-tert-butyl derivatives possess antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated effective antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound may also act as an inhibitor for critical enzymes such as acetylcholinesterase (AChE) and urease. These inhibitory actions are significant for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties, potentially inhibiting tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
